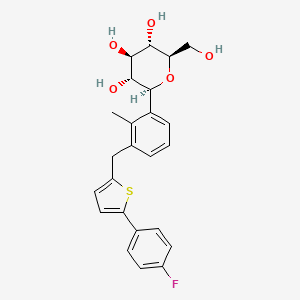

Canagliflozin 2-Methylphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H25FO5S |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-2-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H25FO5S/c1-13-15(11-17-9-10-20(31-17)14-5-7-16(25)8-6-14)3-2-4-18(13)24-23(29)22(28)21(27)19(12-26)30-24/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1 |

InChI Key |

KJYXZWRTADGGMW-ZXGKGEBGSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |

Canonical SMILES |

CC1=C(C=CC=C1C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations of Canagliflozin

Investigation of Established Synthetic Pathways for Canagliflozin (B192856) Core Structure

The synthesis of canagliflozin's core structure is a significant undertaking in medicinal chemistry, requiring precise control over the formation of the C-glucoside bond and the assembly of the aromatic and heteroaromatic components.

Strategic Approaches for the Formation of β-C-Glucosides

The creation of the β-C-glucoside linkage is a critical step in the synthesis of canagliflozin and other SGLT2 inhibitors. A common and effective strategy involves the reaction of an appropriately functionalized aryl metallic species with a protected gluconolactone (B72293) derivative. acs.org This approach typically utilizes an aryllithium or arylmagnesium reagent, generated from the corresponding aryl halide, which then attacks the anomeric carbon of the gluconolactone. Subsequent reduction of the resulting lactol and deprotection of the hydroxyl groups yields the final C-glucoside. mdpi.com

Another notable strategy for forming C-aryl glucosides involves the use of organozinc compounds, which can react with glycosyl bromides with high β-selectivity. This selectivity is often attributed to anchimeric assistance from a neighboring protecting group on the glucose ring. acs.org Furthermore, methods employing arylalanes have been developed for the β-selective C-arylation of protected 1,6-anhydroglucose derivatives, offering another pathway to the desired C-glucoside core. researchgate.net

Exploration of Key Intermediates Incorporating the 2-Methylphenyl Scaffold (e.g., 5-halo-2-methylbenzoic acid derivatives)

The 2-methylphenyl portion of canagliflozin is introduced through a key intermediate, which is typically derived from 5-halo-2-methylbenzoic acid. acs.orgmdpi.com A common synthetic route starts with 5-bromo-2-methylbenzoic acid. mdpi.com This starting material can be converted to its corresponding acid chloride, which then undergoes a Friedel-Crafts acylation with 2-(4-fluorophenyl)thiophene (B192845) to form a ketone intermediate. acs.orggoogle.com The carbonyl group of this ketone is subsequently reduced to a methylene (B1212753) bridge, yielding the crucial aglycone fragment, 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene. acs.org This bromo-substituted aglycone is then ready for the crucial C-glycosylation step. acs.org

An alternative approach involves the use of 5-iodo-2-methylbenzoic acid, which can also be activated and coupled with 2-(4-fluorophenyl)thiophene. jst.go.jpgoogle.com The resulting iodo-substituted aglycone, 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, serves as a similar key intermediate for the subsequent glycosylation reaction. jst.go.jp The choice between the bromo and iodo derivatives can depend on factors such as reactivity, availability, and the specific coupling conditions employed in the subsequent steps.

Stereoselective Control in Canagliflozin Synthesis

Achieving the correct stereochemistry at the anomeric center is paramount for the biological activity of canagliflozin. The desired β-anomer is significantly more active than its α-counterpart.

Analysis of Reaction Conditions Influencing Stereochemistry

The stereochemical outcome of the C-glycosylation reaction is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and the nature of the organometallic reagent and protecting groups on the glucose moiety all play a crucial role. For instance, in the reaction of an aryllithium with a protected gluconolactone, the use of a combination of triethylsilane and boron trifluoride etherate for the reduction of the intermediate lactol has been shown to stereoselectively produce the desired β-C-glucoside. mdpi.com The reaction temperature is also critical, with low temperatures, such as -78 °C, often employed to enhance selectivity. mdpi.com

The use of specific protecting groups on the glucose precursor can also direct the stereochemistry. For example, the participation of a 2-pivaloyloxy group has been shown to provide anchimeric assistance, favoring the formation of the β-anomer in reactions with arylzinc reagents.

Strategies to Mitigate Formation of Unwanted Isomers

The formation of the undesired α-anomer is a common challenge in the synthesis of C-glucosides. To minimize its formation, careful optimization of the reaction conditions is essential. This can involve the slow addition of reagents and precise temperature control. acs.org In some cases, purification techniques such as chromatography are necessary to separate the desired β-isomer from the α-isomer.

An alternative strategy involves the development of synthetic routes that inherently favor the formation of one anomer over the other. For example, specific catalyst systems have been explored to influence the selectivity of the C-glycosylation, allowing for the preferential synthesis of either the syn or anti product. acs.org

Chemical Derivatization and Analog Synthesis Relevant to the 2-Methylphenyl Moiety

To understand the structure-activity relationship (SAR) of canagliflozin and to potentially discover new analogs with improved properties, researchers have synthesized derivatives with modifications to the 2-methylphenyl moiety.

A key study by Nomura et al. (2010) explored the impact of various substituents on the phenyl ring attached to the thiophene (B33073). acs.org While the primary focus was on the heteroaromatic ring, the study also provided valuable insights into the role of the 2-methylphenyl group. For instance, the presence of the methyl group at the 2-position of the phenyl ring was found to be important for activity. The table below summarizes the structure-activity relationship of some canagliflozin analogs with modifications on the aglycone portion, as reported in the aforementioned study.

Table 1: Structure-Activity Relationship of Canagliflozin Analogs

| Compound | R1 | Heteroaromatic Ring | hSGLT2 IC50 (nM) |

| 4a-1 | H | Furan | 130 |

| 4b-1 | H | Thiophene | 39 |

| 4b-3 (Canagliflozin) | CH3 | Thiophene | 2.2 |

| 4b-2 | Cl | Thiophene | 4.2 |

| 4c-1 | H | Pyrazole | >1000 |

| 4d-1 | H | Pyridine | 120 |

| 4e-1 | H | Thiazole | 110 |

| Data sourced from Nomura et al., J. Med. Chem. 2010, 53, 17, 6355-6360. acs.org |

The data clearly indicates that the combination of a thiophene ring and a methyl group at the R1 position (canagliflozin) results in the most potent inhibition of hSGLT2. Replacing the methyl group with a hydrogen or a chloro group, or replacing the thiophene with other heteroaromatic rings, generally leads to a decrease in inhibitory activity. acs.org This highlights the critical role of the specific substitution pattern on the 2-methylphenyl moiety for optimal interaction with the SGLT2 transporter. Further derivatization studies could explore a wider range of substituents at this position to further probe the SAR and potentially develop even more potent and selective SGLT2 inhibitors.

Impurity Profiling and Structural Characterization in Canagliflozin Production

Identification and Classification of Impurities Associated with Canagliflozin (B192856)

The impurities associated with Canagliflozin can be broadly categorized into process-related impurities, degradation-related impurities, and isomeric impurities. researchgate.netsynthinkchemicals.comresearchgate.net

Analysis of Process-Related Impurities

Process-related impurities are substances that are formed during the synthesis of Canagliflozin. researchgate.netgoogle.com These can include unreacted starting materials, intermediates, by-products, and reagents. A study identified several process-related impurities, including a 3-regio isomer, a desfluoro impurity, and a dimer. researchgate.netresearchgate.net Another investigation discovered two novel process impurities during the production process verification of Canagliflozin. google.com The effective removal of these impurities is critical for producing high-purity Canagliflozin. google.com

A reverse phase high-performance liquid chromatography (RP-HPLC) method has been developed to estimate six different impurities in Canagliflozin formulations. ijpsr.com The structures of some of these process-related impurities have been confirmed through their independent synthesis and comprehensive spectral characterization. researchgate.net

Table 1: Identified Process-Related Impurities in Canagliflozin

| Impurity Name | Type | Source |

|---|---|---|

| 3-regio isomer (Imp-A) | Process | Synthesis |

| Desfluoro (Imp-B) | Process | Synthesis |

| Dimer (Imp-C) | Process | Synthesis |

| Unnamed Impurity 1 | Process | Production Process |

| Unnamed Impurity 2 | Process | Production Process |

This table summarizes process-related impurities identified in various studies. researchgate.netgoogle.comresearchgate.net

Characterization of Degradation-Related Impurities

Degradation-related impurities are formed when Canagliflozin is exposed to various stress conditions such as oxidation, hydrolysis, and light. hrpub.orgnih.gov Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, are instrumental in identifying potential degradation products. hrpub.orgnih.gov

Canagliflozin has been found to be particularly susceptible to oxidative degradation. hrpub.orgnih.gov One study identified an oxidative degradation product and proposed its structure as 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl} methyl) thiophene-1-one, suggesting that the degradation occurs via S-oxidation of the thiophene (B33073) ring to form a thiophene oxide. hrpub.org Another study using hydrogen peroxide for degradation identified five identical impurities as those found through electrochemical oxidation. nih.gov

Furthermore, research has shown that Canagliflozin can degrade under acidic conditions, sometimes reacting with co-solvents like acetonitrile (B52724) and methanol (B129727) to form pseudo-degradation products. nih.gov However, it has been found to be relatively stable under basic and neutral hydrolysis, as well as thermal stress. hrpub.org

Several degradation impurities, including a hydroperoxide, a sulfone, and a hydroxy impurity, have been identified and characterized. researchgate.netresearchgate.net

Table 2: Identified Degradation-Related Impurities in Canagliflozin

| Impurity Name | Type | Stress Condition |

|---|---|---|

| Hydroperoxide (Imp-D) | Degradation/Process | Peroxide Degradation |

| Hydroxy (Imp-E) | Degradation | Peroxide Degradation |

| Sulfone (Imp-F) | Degradation | Peroxide Degradation |

| Oxidative Degradation Product | Degradation | Oxidation |

| Pseudo-Degradation Product 1 (DP3) | Degradation | Acid Hydrolysis with Acetonitrile |

| Pseudo-Degradation Product 2 (DP4) | Degradation | Acid Hydrolysis with Methanol |

This table summarizes degradation-related impurities identified in various studies under different stress conditions. researchgate.netresearchgate.nethrpub.orgnih.gov

Differentiation and Isolation of Isomeric Impurities

Isomeric impurities are molecules that have the same molecular formula as Canagliflozin but differ in the spatial arrangement of their atoms. lcms.czwaters.com In the case of Canagliflozin, which is a beta-isomeric drug, the presence of the alpha-isomeric impurity is a significant concern. lcms.cz These isomeric impurities can originate from the starting materials used in the synthesis, which may contain both alpha and beta isomers. lcms.czwaters.com

The separation of these isomers is challenging using traditional normal and reverse-phase chromatography. lcms.czwaters.com However, UltraPerformance Convergence Chromatography (UPC²) has proven to be an effective technique for the rapid and efficient separation of Canagliflozin's isomeric impurities. lcms.czwaters.com This method offers excellent selectivity and resolution, allowing for the successful separation of the beta isomer (Canagliflozin), the alpha isomer, and other unknown isomeric impurities. lcms.cz The use of an orthogonal mass detection system provides confidence in the identification of these separated isomers. lcms.czwaters.com The separated isomers can then be isolated for further structural elucidation. lcms.czwaters.com

In-depth Structural Elucidation of Canagliflozin Impurities

The precise structural identification of impurities is a critical step in impurity profiling. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for this purpose.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, ¹⁹F NMR) for Impurity Structure Confirmation

Advanced NMR spectroscopy plays a pivotal role in the unambiguous structural confirmation of Canagliflozin impurities. researchgate.netgoogle.com Techniques like 2D NMR (e.g., COSY, HSQC, HMBC) and ¹⁹F NMR have been successfully employed to characterize the structures of both process-related and degradation impurities. researchgate.netgoogle.com

Mass Spectrometric Characterization (e.g., LC-MS/MS, LC/ESI-QTOF-MS/MS) for Impurity Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the detection and identification of impurities in Canagliflozin. hrpub.orgnih.govimpactfactor.orgresearchgate.net Techniques like LC-MS/MS and LC/ESI-QTOF-MS/MS provide valuable information about the molecular weight and fragmentation patterns of impurities, facilitating their structural elucidation. hrpub.orgnih.govresearchgate.net

For instance, LC-MS/MS studies were instrumental in characterizing an oxidative degradation product of Canagliflozin, leading to the proposal of its probable structure and degradation mechanism. hrpub.orgresearchgate.net In another study, LC/QTOF/MS/MS was used to characterize degradation products formed under various stress conditions, including oxidative and acid hydrolytic stress. nih.gov This technique allowed for the identification of not only the primary degradation products but also pseudo-degradation products formed from the reaction of Canagliflozin with co-solvents. nih.gov

Furthermore, LC-MS methods have been developed for the simultaneous estimation of multiple impurities, including potential genotoxic nitrosamine (B1359907) impurities. jneonatalsurg.comimpactfactor.orgresearchgate.netvistas.ac.in The high sensitivity and specificity of these methods make them suitable for detecting and quantifying trace-level impurities in the drug substance. jneonatalsurg.comimpactfactor.orgresearchgate.net

Specific Investigations into Impurities Containing or Originating from the 2-Methylphenyl Unit (e.g., Desfluoro Impurity)

The manufacturing process of canagliflozin is a complex multi-step synthesis where the potential for impurity formation is significant. A critical part of the canagliflozin structure is the 2-methylphenyl unit, and several process-related impurities are associated with this moiety. These impurities can arise from starting materials, intermediates, or side reactions occurring during synthesis. Comprehensive analysis and characterization of these impurities are essential for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

One notable impurity is the Desfluoro impurity . This process-related impurity, also known as Impurity-B, is formed during the synthesis of a key intermediate. researchgate.net The formation occurs due to the desfluorination of a fluorinated precursor in the presence of a strong base like n-butyl lithium. researchgate.net The resulting desfluorinated compound then reacts with a silylated sugar derivative to form the Desfluoro impurity. researchgate.net Its chemical name is (1S)-1,5-Anhydro-1-C-[3-[[5-phenyl-2-thienyl]methyl]-4-methyl phenyl]-D-glucitol. synzeal.comsimsonpharma.com

Another impurity related to the 2-methylphenyl group is the Canagliflozin 2-Methyl Phenyl Impurity . clearsynth.comsynthinkchemicals.com Its chemical name is (2S,3S,4S,5R,6S)-2-(acetoxymethyl)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-2-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. clearsynth.com This impurity is a positional isomer of the desired product, differing in the position of the methyl group on the phenyl ring.

Other impurities originating from the 2-methylphenyl unit or its precursors have also been identified and characterized. These include:

Canagliflozin EP Impurity C : (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. synthinkchemicals.com

5-(4-fluorophenyl)thiophen-2-ylmethanone (Canagliflozin Impurity F). clearsynth.com

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanol . pharmaffiliates.com

2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)-thiophene . pharmaffiliates.com

The identification and characterization of these impurities are typically performed using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). hrpub.org These methods allow for the separation, detection, and structural elucidation of the impurities, even at very low levels. The synthesis of these impurities as reference standards is also crucial for their accurate quantification in the final drug substance. researchgate.nethrpub.org

Chemical Degradation Pathways and Stability Studies of Canagliflozin

Forced Degradation Studies Under Diverse Stress Conditions

Forced degradation studies are instrumental in understanding the intrinsic stability of a drug substance. nih.gov These studies involve subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.

The stability of Canagliflozin (B192856) to hydrolysis has been investigated under both acidic and alkaline conditions, with some studies indicating greater lability in acidic environments. mdpi.com One study reported a significant decrease in the peak area of Canagliflozin when exposed to 0.1 N HCl at 60°C for 18 hours, although no detectable degradation products were formed under these specific chromatographic conditions. hrpub.org Conversely, the same study found the compound to be stable under basic and neutral hydrolysis. hrpub.org

Other research has shown degradation under both acidic and alkaline stress. ajrconline.orgjapsonline.comau.edu.syrjpbcs.com For instance, one study quantified the degradation to be 7.61% in acidic conditions (2N HCl at 60°C for 30 minutes) and 6.61% in alkaline conditions (2N NaOH at 60°C for 30 minutes). rjpbcs.com Another study reported 23.77% degradation in acid hydrolysis and 20.16% in alkaline hydrolysis. japsonline.com It has also been noted that under acid hydrolytic conditions, co-solvents like acetonitrile (B52724) and methanol (B129727) can react with Canagliflozin to form pseudo-degradation products. nih.gov

Canagliflozin has demonstrated susceptibility to oxidative degradation. nih.govmdpi.comhrpub.orgajrconline.orgorientjchem.org Exposure to 15% hydrogen peroxide (H2O2) at room temperature for 72 hours resulted in 9.42% degradation and the formation of a single degradation product. hrpub.org This product was characterized by LC-MS/MS, and its probable structure was proposed as 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one. hrpub.orghrpub.org The formation of this product is believed to occur via the S-oxidation of the thiophene (B33073) ring to form a thiophene oxide. hrpub.orghrpub.org Another study identified two degradation products (DP1 and DP2) under oxidative stress. nih.gov The main oxidative degradation product has also been described as having a carboxylic group, confirmed by IR analysis. mdpi.com

The photostability of Canagliflozin has yielded varied results in different studies. One investigation reported a drastic decrease in the peak area, with 41.13% degradation when exposed to UV light at 254 and 366 nm for 96 hours, although no detectable degradation products were observed at the detection wavelength. hrpub.org In contrast, another study indicated that Canagliflozin is stable under photolytic stress conditions. mdpi.com Other studies have confirmed degradation under photolytic conditions, with one reporting 26.36% degradation. ajrconline.orgjapsonline.comau.edu.sy

Canagliflozin has been found to be generally stable under thermal stress. hrpub.orgajrconline.orgau.edu.sy One study showed stability when the drug was subjected to 60°C for 18 hours. hrpub.org However, other studies have reported some level of degradation under thermal conditions. core.ac.ukjapsonline.comrjpbcs.com For example, exposure to a temperature of 70°C for 48 hours resulted in 16.24% degradation. japsonline.com Another study observed slight degradation (less than 6%) when the drug solution was placed in an oven at 105°C for 6 hours. rjpbcs.com

Mechanistic Elucidation of Canagliflozin Degradation Products

Understanding the mechanisms behind the formation of degradation products is crucial for developing stable formulations and analytical methods.

The primary mechanism proposed for the oxidative degradation of Canagliflozin involves the oxidation of the sulfur atom in the thiophene ring. hrpub.orghrpub.org This S-oxidation leads to the formation of a thiophene oxide, which can then rearrange to a more stable thiophene-1-one structure. hrpub.org This pathway is supported by LC-MS/MS data, which identified a degradation product with a mass corresponding to the addition of an oxygen atom to the parent molecule. hrpub.org The probable structure of this degradation product has been proposed as 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one. hrpub.orghrpub.org

Summary of Forced Degradation Studies of Canagliflozin

| Stress Condition | Conditions | Observed Degradation | Degradation Products Identified | Reference |

| Acidic Hydrolysis | 0.1 N HCl, 60°C, 18 h | Drastic decrease in peak area | No detectable DP | hrpub.org |

| 2N HCl, 60°C, 30 min | 7.61% | Not specified | rjpbcs.com | |

| Not specified | 23.77% | Not specified | japsonline.com | |

| Alkaline Hydrolysis | Stable | - | - | hrpub.org |

| 2N NaOH, 60°C, 30 min | 6.61% | Not specified | rjpbcs.com | |

| Not specified | 20.16% | Not specified | japsonline.com | |

| Oxidative | 15% H2O2, RT, 72 h | 9.42% | Single DP (thiophene-1-one) | hrpub.org |

| Not specified | - | DP1 and DP2 | nih.gov | |

| 3% H2O2, reflux | - | Carboxylic acid derivative | mdpi.com | |

| Photolytic | UV light, 254 & 366 nm, 96 h | 41.13% | No detectable DP | hrpub.org |

| Stable | - | - | mdpi.com | |

| Not specified | 26.36% | Not specified | japsonline.com | |

| Thermal | 60°C, 18 h | Stable | - | hrpub.org |

| 70°C, 48 h | 16.24% | Not specified | japsonline.com | |

| 105°C, 6 h | < 6% | Not specified | rjpbcs.com |

Characterization of Other Major Degradants (e.g., Carboxylic acid formation)

Studies have shown that Canagliflozin is particularly susceptible to oxidative degradation. nih.govhrpub.orgnih.gov Under oxidative stress conditions, such as exposure to hydrogen peroxide, the formation of specific degradation products has been identified and characterized using advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography/Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC/QTOF/MS/MS). nih.govhrpub.org

One major oxidative degradant is formed through the S-oxidation of the thiophene ring in the Canagliflozin molecule, leading to the formation of a thiophene oxide. hrpub.orghrpub.org The probable structure of this degradant has been proposed as 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one. hrpub.orghrpub.org This information is valuable for synthetic chemists to potentially create this degradant as a reference standard for impurity profiling. hrpub.org

While the primary documented degradation pathway involves oxidation of the thiophene ring, the formation of carboxylic acids is a known degradation pathway for other SGLT2 inhibitors that possess an ethoxy group, which is oxidized to the corresponding carboxylic acid. nih.gov For monosaccharides, which share the glucitol moiety of Canagliflozin, degradation can lead to the formation of various low molecular weight carboxylic and hydroxycarboxylic acids, such as formic, acetic, glycolic, and lactic acids, through oxidation and other rearrangement reactions. agriculturejournals.czagriculturejournals.cz Although specific carboxylic acid degradants of Canagliflozin are not extensively detailed in the provided search results, the potential for such degradation exists, particularly involving the glucose portion of the molecule under certain stress conditions.

Under acidic hydrolysis conditions, Canagliflozin can react with co-solvents like acetonitrile and methanol to form pseudo-degradation products. nih.gov These findings highlight the importance of careful selection of solvents and conditions during manufacturing and analysis. nih.gov

The table below summarizes the characterized degradation products of Canagliflozin found under various stress conditions.

| Degradation Product (DP) | Stress Condition | Method of Characterization | Proposed Structure/Mechanism |

| Oxidative DP 1 | Oxidative (H₂O₂) | LC-MS/MS, LC/QTOF/MS/MS | S-oxidation of the thiophene ring to form thiophene oxide. nih.govhrpub.orghrpub.org |

| Pseudo DP 3 | Acid Hydrolysis with Acetonitrile-Water | LC/QTOF/MS/MS | Reaction with co-solvent acetonitrile. nih.gov |

| Pseudo DP 4 | Acid Hydrolysis with Methanol-Water | LC/QTOF/MS/MS | Reaction with co-solvent methanol. nih.gov |

Influence of Chemical Environment on Canagliflozin Stability

The stability of Canagliflozin is significantly influenced by its chemical environment, including pH, temperature, and exposure to light and oxidative agents. ajrconline.org Stability studies conducted according to ICH guidelines have systematically evaluated the drug's behavior under various stress conditions. ajrconline.orgnih.gov

Oxidative Conditions: Canagliflozin is most susceptible to oxidative degradation. nih.govnih.govorientjchem.org Exposure to hydrogen peroxide leads to significant degradation, with one study noting 28.32% degradation. orientjchem.orgphmethods.net The primary mechanism is the S-oxidation of the thiophene ring. hrpub.org This pronounced sensitivity suggests that protection from oxidative conditions is important for maintaining the drug's stability. hrpub.org

Acidic and Alkaline Conditions: The drug shows degradation under both acidic and alkaline hydrolysis. phmethods.net One study found 22.15% degradation in acidic media and 25.65% in alkaline media. phmethods.net Another report indicated 7.61% decomposition under acidic stress (2N HCl) and 6.61% under alkaline stress (2N NaOH) after refluxing for 30 minutes at 60°C. rjpbcs.com Some studies, however, have found the drug to be stable under basic and neutral hydrolysis. hrpub.org This variability may be due to different experimental conditions. Canagliflozin has also been noted to be particularly sensitive to alkali degradation compared to other stress conditions. rjpbcs.comresearchgate.net

Photolytic and Thermal Conditions: Canagliflozin is sensitive to light. When exposed to UV light, a significant decrease in the parent drug was observed, with one study reporting 41.13% degradation after 96 hours. hrpub.orgresearchgate.net Another study noted 29.05% degradation under photolytic conditions. phmethods.net In contrast, the drug is generally found to be relatively stable under thermal stress. phmethods.net One analysis showed only slight degradation (less than 6%) under thermal conditions (105°C for 6 hours), while another reported it to be thermally stable. hrpub.orgrjpbcs.com

The following table summarizes the percentage of Canagliflozin degradation observed under different environmental stress conditions as reported in various studies.

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) |

| Acid Hydrolysis | 2N HCl | 30 min @ 60°C | 7.61% rjpbcs.com |

| Alkaline Hydrolysis | 2N NaOH | 30 min @ 60°C | 6.61% rjpbcs.com |

| Oxidative | 20% H₂O₂ | 30 min @ 60°C | < 6% rjpbcs.com |

| Oxidative | Not specified | Not specified | 28.32% phmethods.net |

| Thermal | 105°C | 6 hours | < 6% rjpbcs.com |

| Photolytic | UV light | 7 days | < 6% rjpbcs.com |

| Photolytic | UV light (254 & 366 nm) | 96 hours | 41.13% hrpub.orgresearchgate.net |

These findings underscore that Canagliflozin is a stable molecule under thermal stress but is labile under oxidative, photolytic, and certain hydrolytic conditions. nih.govphmethods.net This knowledge is essential for guiding the selection of appropriate dosage forms, excipients, and storage conditions to ensure the drug's quality and integrity. hrpub.org

Advanced Analytical Methodologies for Chemical Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Canagliflozin (B192856), providing powerful tools for separating the compound from related substances and degradation products.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the quantitative analysis of Canagliflozin in bulk and pharmaceutical dosage forms. pharmascholars.compharmascholars.com Method development focuses on optimizing chromatographic conditions to achieve efficient separation and symmetrical peak shapes.

Key aspects of RP-HPLC method development include the selection of a suitable stationary phase, typically a C18 column, and the optimization of the mobile phase composition. jyoungpharm.org Mobile phases commonly consist of a mixture of an aqueous buffer (like water adjusted to a specific pH with formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). pharmascholars.com The flow rate is generally maintained around 1.0 mL/min, and detection is often performed using a Photo Diode Array (PDA) or UV detector at the maximum absorbance wavelength (λmax) of Canagliflozin, which is approximately 290 nm. jyoungpharm.orgnih.gov

Validation of these methods is performed as per ICH guidelines, assessing parameters like linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. pharmascholars.comjyoungpharm.org Linearity is typically established over a concentration range, yielding a high correlation coefficient (r² > 0.99). researchgate.net Accuracy is confirmed by recovery studies, with results consistently falling within the 98-102% range. pharmascholars.com Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) values expected to be less than 2%. nih.govresearchgate.net

Table 1: Summary of Validated RP-HPLC Methods for Canagliflozin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | ODS C18 (4.6 x 150mm, 5µ) pharmascholars.com | Princeton C18 (250 x 4.6mm; 5µm) jyoungpharm.org | Supelcosil C18 (250 × 4.6 mm, 5 μm) nih.gov |

| Mobile Phase | Water: Acetonitrile (55:45 v/v) pharmascholars.com | Acetonitrile: Water (50:50, %v/v) jyoungpharm.org | 0.2% v/v TFA in water: Acetonitrile (80:20% v/v) nih.gov |

| Flow Rate | 1.0 ml/min pharmascholars.com | 1.0 ml/min jyoungpharm.org | 1.0 mL/min nih.gov |

| Detection Wavelength | 214 nm pharmascholars.com | 290 nm jyoungpharm.org | 290 nm nih.gov |

| Retention Time | 2.8 min pharmascholars.com | 7.3 ± 0.2 min jyoungpharm.org | 6.9 min nih.gov |

| Linearity Range | Not Specified | 0.098µg/ml– 50µg/ml jyoungpharm.org | 12.6–37.9 μg/mL nih.gov |

| Correlation Coefficient (r²) | Not Specified | 0.998 jyoungpharm.org | > 0.99 nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the structural elucidation of impurities and degradation products of Canagliflozin. jneonatalsurg.com This technique couples the superior separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry, providing detailed information on the molecular weight and fragmentation patterns of analytes.

LC-MS is crucial in forced degradation studies to characterize the products formed under various stress conditions such as oxidation, acid hydrolysis, and photolysis. nih.gov For instance, under oxidative stress, a major degradation product is formed through the S-oxidation of the thiophene (B33073) ring, resulting in a thiophene oxide derivative. researchgate.net The mass spectrometer detects this as an increase of 16 m/z units compared to the parent Canagliflozin molecule. researchgate.net

The technique is also highly effective in identifying and characterizing process-related impurities, including isomeric impurities like the alpha-anomer of Canagliflozin. lcms.cz Using high-resolution mass spectrometry (HRMS), such as LC/QTOF/MS/MS, enables the precise mass measurement of the parent drug and its related substances, which is fundamental for proposing their elemental compositions and structures. nih.gov

Table 2: Characterization of Canagliflozin Degradation Products by LC-MS/MS

| Stress Condition | Degradation Product (DP) | Proposed Structure/Modification | Detected Ion (m/z) |

|---|---|---|---|

| Oxidative (H₂O₂) | Oxidative DP researchgate.net | S-oxidation of thiophene ring to thiophene oxide researchgate.net | 461.1435 [M+H]⁺ researchgate.net |

| Acid Hydrolysis with Acetonitrile | Pseudo-DP3 nih.gov | Reaction with co-solvent acetonitrile nih.gov | Not Specified |

| Acid Hydrolysis with Methanol | Pseudo-DP4 nih.gov | Reaction with co-solvent methanol nih.gov | Not Specified |

High-Performance Thin Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the analysis of Canagliflozin. japsonline.com It is particularly well-suited for stability-indicating studies, where the goal is to resolve the active drug from its degradation products. researchgate.net

In a typical HPTLC method, separation is achieved on pre-coated silica gel 60F254 plates. japsonline.comjapsonline.com The selection of the mobile phase is critical for achieving good separation. A common mobile phase for Canagliflozin is a mixture of Toluene, Ethyl acetate, and Methanol. japsonline.comjapsonline.com Densitometric scanning is performed at the λmax of Canagliflozin (around 290 nm) for quantification. japsonline.comjapsonline.com

Forced degradation studies using HPTLC have shown that Canagliflozin is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions, while it remains relatively stable under thermal stress. japsonline.comjapsonline.com The method's ability to separate the intact drug peak from the peaks of the degradation products demonstrates its stability-indicating nature. nih.gov Validation of HPTLC methods includes assessing linearity, precision, accuracy, and robustness, ensuring reliable and reproducible results. researchgate.net

Table 3: HPTLC Method Parameters for Stability-Indicating Analysis of Canagliflozin

| Parameter | Method Details |

|---|---|

| Stationary Phase | HPTLC aluminum plates pre-coated with Silica Gel 60F254 japsonline.comresearchgate.net |

| Mobile Phase | Toluene: Ethyl acetate: Methanol (2:2:1, v/v/v) japsonline.comjapsonline.com |

| Detection Wavelength | 290 nm japsonline.comjapsonline.com |

| Rf Value of Canagliflozin | 0.41 japsonline.com |

| Linearity Range | 10-500 ng/spot japsonline.comjapsonline.com |

| Correlation Coefficient (r²) | 0.9988 japsonline.comjapsonline.com |

| LOD | 0.39 ng/spot japsonline.com |

| LOQ | 1.19 ng/spot japsonline.com |

Spectroscopic Approaches for Structural Confirmation and Purity Analysis

Spectroscopic techniques are vital for the structural confirmation of Canagliflozin and the analysis of its purity. These methods provide information about the molecule's electronic structure and functional groups.

UV-Visible spectroscopy is a simple, rapid, and cost-effective method used for the quantification of Canagliflozin in bulk and pharmaceutical formulations. phmethods.nethumanjournals.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength. For Canagliflozin dissolved in solvents like methanol or a methanol-water mixture, the wavelength of maximum absorbance (λmax) is consistently observed at approximately 290 nm. phmethods.netphmethods.net

The method is validated for various parameters as per ICH guidelines. phmethods.net A key aspect of validation is establishing the linearity of the method, which confirms that the absorbance is directly proportional to the concentration over a specific range, adhering to Beer's law. phmethods.net For Canagliflozin, linearity is often observed in the lower µg/mL concentration ranges. phmethods.nethumanjournals.com The method's sensitivity is determined by calculating the Limit of Detection (LOD) and Limit of Quantification (LOQ). phmethods.net

Table 4: Summary of UV-Vis Spectroscopic Methods for Canagliflozin

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Solvent | Methanol phmethods.netphmethods.net | Phosphate Buffer humanjournals.com | Methanol: Distilled water (1:1) neliti.com |

| λmax | 290 nm phmethods.netphmethods.net | 289 nm humanjournals.com | 224 nm neliti.com |

| Linearity Range (Beer's Law) | 5-10 mcg/mL phmethods.net | 1-6 mcg/mL humanjournals.com | Not Specified |

| Correlation Coefficient (r²) | Not Specified | 0.997 humanjournals.com | Not Specified |

| LOD | 0.084 mcg/ml phmethods.net | Not Specified | Not Specified |

| LOQ | 0.255 mcg/ml phmethods.net | Not Specified | Not Specified |

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups present in the Canagliflozin molecule and for the structural characterization of its degradation products. nih.gov The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to particular functional groups.

The FT-IR spectrum of Canagliflozin exhibits characteristic absorption bands corresponding to its various functional groups. For instance, the O-H stretching vibrations are typically observed in the range of 3000-3500 cm⁻¹. researchgate.net This technique can be used quantitatively by measuring the absorption at a specific wavenumber over a range of concentrations. researchgate.net

In degradation studies, IR spectroscopy can help confirm structural changes in the molecule. For example, when Canagliflozin undergoes oxidation, the formation of a sulfoxide group on the thiophene ring can be identified by the appearance of a new characteristic S=O stretching band in the IR spectrum of the degradation product. nih.gov This provides complementary information to mass spectrometry data for the definitive structural elucidation of unknown impurities and degradants. nih.gov

Method Validation Parameters for Chemical Analyses (e.g., Specificity, Linearity, Accuracy, Precision, Robustness)

The validation of analytical methods is a critical process in pharmaceutical analysis, ensuring that a method is suitable for its intended purpose. For the characterization and purity assessment of Canagliflozin, a series of validation parameters are evaluated as stipulated by guidelines from the International Conference on Harmonisation (ICH). These parameters collectively demonstrate the reliability, consistency, and accuracy of the analytical method.

Specificity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmascholars.com For Canagliflozin, specificity is typically demonstrated by showing that there is no interference from placebo or degradation products at the retention time of the main peak.

In one study, the purity of the Canagliflozin peak was assessed, and the results indicated that the peak is homogeneous. acs.org When a placebo solution was prepared and injected into the High-Performance Liquid Chromatography (HPLC) system, no peak was observed at the retention time of Canagliflozin, confirming the method's specificity. acs.org Furthermore, forced degradation studies are performed under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to produce potential degradation products. core.ac.uk A stability-indicating method is considered specific when it can resolve the Canagliflozin peak from all the degradation product peaks, which is confirmed by peak purity analysis. nih.gov

Linearity

Linearity refers to the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. smec.ac.in This is a crucial parameter for the quantitative determination of Canagliflozin. The linearity of a method is typically evaluated by linear regression analysis, which is calculated by the least-squares regression method. smec.ac.in A correlation coefficient (r²) value close to 1.0 indicates a strong linear relationship.

Various studies have established the linearity for Canagliflozin analysis using different concentration ranges. For instance, one RP-HPLC method demonstrated linearity in the concentration range of 25-150 ppm with a correlation coefficient of 0.9999. pharmascholars.com Another study showed linearity over a concentration range of 12.6–37.9 μg/mL. nih.gov

The table below summarizes linearity data from different analytical methods developed for Canagliflozin.

| Concentration Range | Correlation Coefficient (r²) | Analytical Method | Source |

|---|---|---|---|

| 25-150 ppm | 0.9999 | RP-HPLC | pharmascholars.com |

| 12.6–37.9 μg/mL | Not specified, but described as linear | AQbD-based HPLC | nih.gov |

| 10-200 µg/ml | > 0.998 | RP-HPLC | smec.ac.in |

| 0.098µg/ml– 50µg/ml | 0.998 | RP-HPLC | jyoungpharm.org |

| 15–40 μg/ml | 0.9997 | RP-HPLC | researchgate.net |

Accuracy

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. smec.ac.in It is often determined by recovery studies, where a known amount of the pure drug is added to a placebo formulation and then analyzed. The percentage of the drug recovered provides an indication of the method's accuracy.

For Canagliflozin, accuracy studies are typically performed at three different concentration levels (e.g., 50%, 100%, and 150%). smec.ac.in The acceptance criterion for recovery is usually close to 100%. One study reported mean recovery values of 100.4%, 100.5%, and 99.8% at the 50%, 100%, and 150% levels, respectively. nih.gov Another study found that the percentage recovery for Canagliflozin was 100.1%, indicating a highly accurate method. humanjournals.com

The following table presents data from accuracy studies on Canagliflozin.

| Concentration Level | Mean Recovery (%) | Analytical Method | Source |

|---|---|---|---|

| 50% | 100.4% | AQbD-based HPLC | nih.gov |

| 100% | 100.5% | ||

| 150% | 99.8% | ||

| Not Specified | 100.1% | RP-HPLC | humanjournals.com |

| Not Specified | 98.9% to 99.8% | RP-HPLC | jyoungpharm.org |

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For Canagliflozin analysis, the %RSD for precision studies is expected to be not more than 2.0. pharmascholars.com In one study, the method precision was found to have a %RSD of 0.37%, indicating an acceptable level of precision. nih.gov Another study reported an inter-day precision with a %RSD of 0.29. pharmascholars.com

The table below summarizes precision data for Canagliflozin analytical methods.

| Precision Type | Result (%RSD) | Analytical Method | Source |

|---|---|---|---|

| Method Precision | 0.37% | AQbD-based HPLC | nih.gov |

| System Precision | 0.66% | ||

| Inter-day Precision | 0.29% | RP-HPLC | pharmascholars.com |

| Repeatability | < 2% | RP-HPLC | jyoungpharm.org |

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. core.ac.uk For HPLC methods, these variations can include changes in flow rate, mobile phase composition, column temperature, and detection wavelength. core.ac.uknih.gov

In a robustness study for a Canagliflozin HPLC method, parameters such as the flow rate were varied by ±0.2 mL/min, the mobile phase percentage by ±5%, the detection wavelength by ±2 nm, and the column temperature by ±5 °C. nih.gov The results showed that these modifications did not cause significant changes in the chromatographic output, with the %RSD for the assay results remaining within acceptable limits (e.g., ≤ 2%). core.ac.uk This demonstrates that the method is robust and reliable for routine use. pharmascholars.comcore.ac.uk

The table below details the parameters varied in a robustness study for a Canagliflozin analytical method.

| Parameter Varied | Variation | Source |

|---|---|---|

| Flow Rate | ±0.2 mL/min | core.ac.uknih.gov |

| Mobile Phase Composition | ±5% | nih.gov |

| Detection Wavelength | ±2 nm | core.ac.uknih.gov |

| Column Temperature | ±5 °C | nih.gov |

Structural Dynamics and Reactivity of Canagliflozin and Its Constituents

Investigations into the Reactivity of Specific Functional Groups (e.g., thiophene (B33073), C-glucoside bond, the 2-Methylphenyl attachment points)

The unique arrangement of functional groups in Canagliflozin (B192856) dictates its chemical behavior and metabolic stability.

Thiophene Ring: The thiophene ring is a critical pharmacophore in Canagliflozin. nih.gov Thiophenes are recognized for their electron-rich nature, which makes them more susceptible to electrophilic substitution reactions compared to benzene (B151609). nih.gov However, the most significant reactivity noted in stability studies of Canagliflozin involves the sulfur atom. Under oxidative stress conditions, the thiophene ring is susceptible to S-oxidation, leading to the formation of a thiophene oxide. hrpub.orghrpub.org This has been identified as a primary degradation pathway for the molecule. hrpub.org One major oxidative degradation product has been proposed to be 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl}methyl) thiophene-1-one. hrpub.orghrpub.org

C-glucoside Bond: Canagliflozin is a C-glucoside, which confers significant metabolic stability compared to O-glycosides. nih.govresearchgate.netnih.gov O-glycosidic bonds are susceptible to hydrolysis by enzymes like β-glucosidase in the intestine, but the carbon-carbon bond of a C-glucoside is resistant to such enzymatic cleavage. researchgate.net This enhanced stability is a key feature of the gliflozin class of drugs. nih.gov Forced degradation studies confirm that Canagliflozin is stable against base and neutral hydrolysis. mdpi.com However, under certain acidic conditions, particularly in the presence of co-solvents like acetonitrile (B52724) or methanol (B129727), pseudo-degradation products can be formed. nih.gov

The 2-Methylphenyl Attachment Points: The 4-methylphenyl group serves as the central scaffold, linking the C-glucoside moiety to the thiophene ring via a methylene (B1212753) bridge. Crystal structure analysis reveals that this part of the molecule is flexible. mdpi.com The connection points are generally stable, with degradation studies indicating that the core structure away from the thiophene ring remains intact under various stress conditions, including photolytic and thermal stress. mdpi.com The primary reactivity is centered on the thiophene group rather than the phenyl or C-glucoside attachments. mdpi.com

Conformational Analysis and Stereochemical Integrity of Canagliflozin in Solution and Solid State

The three-dimensional structure of Canagliflozin has been elucidated through X-ray crystallography, providing a detailed view of its solid-state conformation.

Solid State Analysis: Canagliflozin crystallizes in different hydrated forms, including a hemihydrate and a monohydrate. mdpi.comresearchgate.net In the hemihydrate form, the asymmetric unit contains two Canagliflozin molecules (A and B) and one water molecule. researchgate.netiucr.org The conformations of these two molecules show slight differences, particularly in the orientation of the central benzene ring relative to the thiophene ring. researchgate.netiucr.org

Key conformational features from crystallographic data include:

The hydropyran (glucose) ring consistently adopts a stable chair conformation. researchgate.netiucr.orgresearchgate.net

The dihedral angles between the methylbenzene and thiophene rings are approximately 115.7° and 111.7° in the two molecules of the hemihydrate structure. researchgate.netiucr.org

The terminal fluorophenyl ring is inclined to the thiophene ring at dihedral angles of about 24.2° and 20.5°. researchgate.netiucr.org

In the crystal lattice, Canagliflozin molecules and water molecules are interconnected through an extensive network of O—H⋯O hydrogen bonds, forming a three-dimensional supramolecular structure. researchgate.netiucr.orgresearchgate.net

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Torsion Angle C9—C10—C11—C12 (°) | 113.3 (6) | 108.0 (6) |

| Angle C10—C11—C12 (°) | 115.7 (4) | 111.7 (4) |

| Dihedral Angle (Methylbenzene to Thiophene) (°) | 115.7 (4) | 111.7 (4) |

| Dihedral Angle (Fluorophenyl to Thiophene) (°) | 24.2 (6) | 20.5 (9) |

| Hydropyran Ring Conformation | Chair | Chair |

Solution State Analysis: While detailed public solution-state conformational studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are less common than solid-state analyses, NMR is routinely used for structural confirmation and impurity identification. chemicalbook.comsynthinkchemicals.com It is expected that the glucose moiety would maintain its stable chair conformation in solution. The flexibility observed in the solid state regarding the orientation of the aromatic rings likely translates to conformational flexibility in solution, allowing the molecule to adopt various low-energy conformations.

Theoretical and Computational Chemistry Studies of Canagliflozin and its Related Chemical Entities (e.g., predicting degradation pathways, molecular interactions)

Computational chemistry provides valuable tools for understanding and predicting the behavior of Canagliflozin at a molecular level.

Predicting Degradation Pathways: Forced degradation studies, which are experimental in nature, provide the basis for understanding degradation pathways. nih.gov Canagliflozin is found to be labile under oxidative stress, leading to S-oxidation of the thiophene ring. hrpub.orgmdpi.comnih.gov It is stable under basic, neutral hydrolytic, thermal, and photolytic conditions. mdpi.com Computational tools such as TOPKAT and DEREK have been employed to predict the in silico toxicity of these experimentally identified degradation products, with some products showing potential for ocular irritancy or skin sensitization. nih.gov

| Stress Condition | Stability/Observation | Identified Products |

|---|---|---|

| Oxidative (e.g., H₂O₂) | Labile | DP1 (S-oxide), DP2 |

| Acid Hydrolysis (with co-solvents) | Labile | Pseudo-DPs (DP3, DP4) formed from reaction with acetonitrile/methanol |

| Base Hydrolysis | Stable | - |

| Neutral Hydrolysis | Stable | - |

| Thermal | Stable | - |

| Photolytic | Stable | - |

Molecular Interactions: Hirshfeld surface analysis has been used to study intermolecular interactions in the crystal structures of Canagliflozin hydrates. mdpi.com This computational method shows that the monohydrate form (CG-H₂O) has stronger intermolecular forces, including a higher ratio of O···H/H···O interactions, than the hemihydrate form (CG-Hemi). mdpi.com These stronger interactions in the monohydrate may explain its lower aqueous solubility compared to the hemihydrate. mdpi.com Energy framework analysis also supports the finding of stronger intermolecular interactions (hydrogen bonds and van der Waals forces) in the monohydrate crystal. mdpi.com Furthermore, computational docking studies have been performed to understand the interaction of Canagliflozin with its biological target, the SGLT2 protein. These studies highlight the crucial role of hydrogen bonds between the glucose portion of Canagliflozin and key residues of the protein, such as Asn75, Glu99, and Tyr290. researchgate.net

Various computational models are also used to predict physicochemical properties like lipophilicity (log P). nih.gov

| Computational Method | Predicted log P Value |

|---|---|

| iLOGP | 3.29 |

| XLOGP3 | 3.06 |

| WLOGP | 2.88 |

| MLOGP | 2.17 |

| SILICOS-IT | 4.08 |

| Consensus LogP | 3.10 |

Conclusion and Future Directions in Canagliflozin Chemical Research

Synthesis of Current Chemical Knowledge and Research Gaps

The chemical understanding of Canagliflozin (B192856), a C-glycosyl compound, has advanced significantly since its development. Current knowledge is robust in the area of its fundamental synthesis, primarily involving the coupling of a protected glucose derivative with a complex aglycone moiety composed of linked thiophene (B33073) and 2-methylphenyl rings. Key synthetic strategies often employ Friedel-Crafts reactions, lithiation at cryogenic temperatures, and reductions using reagents like triethylsilane. The chemical stability of Canagliflozin has also been explored, revealing its susceptibility to oxidative conditions, which primarily affects the thiophene ring, leading to the formation of a thiophene oxide degradation product. In contrast, the drug has demonstrated stability against basic, neutral, thermal, and photolytic stress.

Despite these advancements, notable research gaps persist. While the major oxidative degradation pathway is identified, a comprehensive profile of all potential minor degradation products and process-related impurities is not fully elucidated in publicly available literature. There is a need for more in-depth studies to identify and characterize impurities that may form under various storage and physiological conditions, which is essential for ensuring pharmaceutical consistency and regulatory compliance. Furthermore, while various synthetic routes exist, there is a continuous need for more efficient, stereoselective, and environmentally friendly processes. Another significant knowledge gap lies in the limited understanding of the structure-activity relationships of Canagliflozin analogs. Research into novel derivatives, such as conjugating Canagliflozin with other molecules like berberine, is an emerging field that could yield compounds with new therapeutic properties.

Challenges and Opportunities in the Chemical Synthesis of Canagliflozin and its Analogs

The chemical synthesis of Canagliflozin and its analogs presents several distinct challenges that researchers continuously seek to overcome. A primary difficulty is achieving high stereoselectivity to exclusively form the desired β-C-glucoside anomer. The synthesis often starts with materials containing both alpha and beta isomers, which can lead to undesired isomeric impurities in the final active pharmaceutical ingredient (API). Another significant challenge is the use of harsh or hazardous reagents. For instance, some established routes utilize a virulent BF3/triethylsilane reduction system or require cryogenic conditions (below -65°C) for lithiation steps due to the instability of the aryl lithium intermediates at higher temperatures. These conditions are not ideal for large-scale industrial production, posing safety, environmental, and cost concerns.

These challenges, however, create significant opportunities for innovation in synthetic organic chemistry. There is a growing focus on developing "green" and more efficient synthetic pathways. One such opportunity is the replacement of harsh reduction systems with more environmentally friendly techniques like catalytic hydrogenation. Efforts are also being made to develop synthetic procedures that circumvent the need for cryogenic temperatures, making the process more economical and scalable. The development of novel intermediates, such as anhydroketopyranose, presents another avenue for improving the efficiency, yield, and purity of Canagliflozin synthesis. Furthermore, the synthesis of radiolabeled analogs, such as [18F]Canagliflozin for positron emission tomography (PET), opens opportunities to study the drug's in-vivo distribution and target engagement, although this specialized synthesis comes with its own challenges of low yields and the need for automated, GMP-compliant processes.

Emerging Avenues for Research in Impurity Profiling and Degradation Chemistry, particularly focusing on the 2-Methylphenyl moiety and its chemical transformations.

Emerging research in the analytical chemistry of Canagliflozin is increasingly focused on comprehensive impurity profiling and a deeper understanding of its degradation pathways. The identification of process-related impurities and degradation products is critical for regulatory approval and ensuring the safety and efficacy of the drug product. Studies have identified several impurities, including isomeric forms and products from side reactions during synthesis.

Forced degradation studies have been instrumental in elucidating the chemical stability of Canagliflozin. The primary known degradation pathway involves the S-oxidation of the thiophene ring to form a thiophene oxide when exposed to oxidative stress. This finding is crucial for defining appropriate storage and handling conditions to maintain the drug's integrity.

Table 1: Known Impurities and Degradation Products of Canagliflozin

| Impurity/Degradation Product | Type | Origin/Condition | Analytical Method(s) | Reference(s) |

|---|---|---|---|---|

| α-anomer | Process Impurity | Synthesis from starting materials containing isomeric mixtures | HPLC, UPC² | , |

| Impurity-A, B, C | Process Impurity | Laboratory optimization and commercial scale manufacturing | HPLC | |

| Hydroperoxide (Impurity-D) | Degradation Product | Peroxide degradation study | HPLC | |

| Sulfone (Impurity-F) | Degradation Product | Peroxide degradation study | HPLC |

| Thiophene Oxide | Degradation Product | Oxidative degradation | LC-MS/MS, RP-HPLC |, |

A particularly interesting and underexplored avenue for future research is the chemical transformation of the 2-Methylphenyl moiety . While current degradation studies have focused on the more susceptible thiophene ring, the 2-methylphenyl group represents another potential site for chemical change under various stress conditions. The benzylic methyl group could be susceptible to oxidation, potentially forming a corresponding alcohol or carboxylic acid derivative. Furthermore, the aromatic ring itself could undergo hydroxylation. These potential transformations, while not the primary degradation route, could lead to the formation of minor, yet significant, impurities. Future research should involve sophisticated analytical techniques, such as high-resolution mass spectrometry, to investigate these potential degradation pathways. A thorough investigation into the stability of the 2-Methylphenyl moiety would provide a more complete chemical profile of Canagliflozin and could inform the synthesis of more stable future analogs.

Q & A

Q. How can AMPK-mediated autophagy explain Canagliflozin’s protective effects in vascular calcification?

- Methodology : In vitro models (e.g., vitamin D3-induced vascular smooth muscle cell calcification) assess autophagy markers (LC3-II/I ratio, p62 degradation) via Western blot. Inhibit AMPK with compound C or siRNA to confirm pathway specificity. Correlate findings with in vivo MRI data on arterial stiffness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.